molecular formula C10H9BrF3NO2 B2735768 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 1820664-98-9

3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No. B2735768
CAS RN: 1820664-98-9
M. Wt: 312.086
InChI Key: OEOKVSPGWYRKSS-UHFFFAOYSA-N
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Description

“3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1820664-98-9 . It has a molecular weight of 312.09 . The IUPAC name for this compound is 3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .

Scientific Research Applications

Synthesis and Antidopaminergic Properties

One study details the synthesis and evaluation of benzamides, including structures related to "3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide," for their affinity for dopamine D-2 receptors and potential antipsychotic applications. The research highlights the compound's suitability for investigating dopamine D-2 mediated responses and its potential to induce fewer extrapyramidal side effects, suggesting its application in antipsychotic drug development (Högberg et al., 1990).

Molecular Structure and Antioxidant Activity

Another study presents a detailed molecular structure analysis using X-ray diffraction and DFT calculations of a related benzamide compound. This research explores its antioxidant properties, demonstrating the scientific interest in benzamides for potential therapeutic applications beyond their primary pharmacological activities (Demir et al., 2015).

Supramolecular Packing Motifs

The structural organization of benzamide derivatives into supramolecular arrangements, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands, has been examined. This finding opens up applications in materials science, particularly in the design of liquid crystalline and nanostructured materials (Lightfoot et al., 1999).

Antipathogenic Activity

Research into new thiourea derivatives of benzamides, including those with halogen substitutions similar to "3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide," has shown significant antipathogenic activities. These compounds exhibit potent antibacterial effects, particularly against biofilm-forming bacteria, suggesting their potential as novel antimicrobial agents (Limban et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P260;P280;P312, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

properties

IUPAC Name

3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKVSPGWYRKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)C(F)(F)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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